REACTION_CXSMILES
|
C([O:5][C:6](=[O:37])[CH:7]([O:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][NH:17][C:18]([C:20]2[C:21]([O:26][C:27]3[CH:35]=[CH:34][C:30]4[O:31][CH2:32][O:33][C:29]=4[CH:28]=3)=[N:22][CH:23]=[CH:24][CH:25]=2)=[O:19])=[C:12]([F:36])[CH:11]=1)[CH3:8])(C)(C)C.COC(=O)COC1C=CC(CNC(C2C(OC3C=CC4OCOC=4C=3)=NC=CC=2)=O)=C(F)C=1>>[O:31]1[C:30]2[CH:34]=[CH:35][C:27]([O:26][C:21]3[C:20]([C:18]([NH:17][CH2:16][C:13]4[CH:14]=[CH:15][C:10]([O:9][CH:7]([CH3:8])[C:6]([OH:37])=[O:5])=[CH:11][C:12]=4[F:36])=[O:19])=[CH:25][CH:24]=[CH:23][N:22]=3)=[CH:28][C:29]=2[O:33][CH2:32]1
|
Name
|
(±)-2-[4-({[2-(benzo[1,3]dioxol-5-yloxy)-pyridine-3-carbonyl]-amino}-methyl)-3-fluoro-phenoxy]-propionic acid tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C(C)OC1=CC(=C(C=C1)CNC(=O)C=1C(=NC=CC1)OC1=CC2=C(OCO2)C=C1)F)=O
|
Name
|
[4-({[2-(benzo[1,3]dioxol-5-yloxy)-pyridine-3-carbonyl]-amino}-methyl)-3-fluoro-phenoxy]-acetic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(COC1=CC(=C(C=C1)CNC(=O)C=1C(=NC=CC1)OC1=CC2=C(OCO2)C=C1)F)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)OC2=NC=CC=C2C(=O)NCC2=C(C=C(OC(C(=O)O)C)C=C2)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:5][C:6](=[O:37])[CH:7]([O:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][NH:17][C:18]([C:20]2[C:21]([O:26][C:27]3[CH:35]=[CH:34][C:30]4[O:31][CH2:32][O:33][C:29]=4[CH:28]=3)=[N:22][CH:23]=[CH:24][CH:25]=2)=[O:19])=[C:12]([F:36])[CH:11]=1)[CH3:8])(C)(C)C.COC(=O)COC1C=CC(CNC(C2C(OC3C=CC4OCOC=4C=3)=NC=CC=2)=O)=C(F)C=1>>[O:31]1[C:30]2[CH:34]=[CH:35][C:27]([O:26][C:21]3[C:20]([C:18]([NH:17][CH2:16][C:13]4[CH:14]=[CH:15][C:10]([O:9][CH:7]([CH3:8])[C:6]([OH:37])=[O:5])=[CH:11][C:12]=4[F:36])=[O:19])=[CH:25][CH:24]=[CH:23][N:22]=3)=[CH:28][C:29]=2[O:33][CH2:32]1
|
Name
|
(±)-2-[4-({[2-(benzo[1,3]dioxol-5-yloxy)-pyridine-3-carbonyl]-amino}-methyl)-3-fluoro-phenoxy]-propionic acid tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C(C)OC1=CC(=C(C=C1)CNC(=O)C=1C(=NC=CC1)OC1=CC2=C(OCO2)C=C1)F)=O
|
Name
|
[4-({[2-(benzo[1,3]dioxol-5-yloxy)-pyridine-3-carbonyl]-amino}-methyl)-3-fluoro-phenoxy]-acetic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(COC1=CC(=C(C=C1)CNC(=O)C=1C(=NC=CC1)OC1=CC2=C(OCO2)C=C1)F)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)OC2=NC=CC=C2C(=O)NCC2=C(C=C(OC(C(=O)O)C)C=C2)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |